N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine
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Overview
Description
N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluorobenzyl group attached to a pyrazole ring, which is further substituted with an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-ethyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl alcohols or ketones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Difluorobenzyl)-1-ethyl-4-methyl-1H-pyrazol-3-amine
- N-(3,5-Difluorobenzyl)-1-ethyl-1H-indazol-3-amine
- N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyridin-4-amine
Uniqueness
N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorobenzyl group enhances its stability and reactivity, making it a valuable compound in various research applications .
Biological Activity
N-(3,5-Difluorobenzyl)-1-ethyl-1H-pyrazol-4-amine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula: C13H16F2N3
- Molecular Weight: 287.74 g/mol
- CAS Number: 1856045-34-5
The unique structure of this compound features a pyrazole ring substituted with both ethyl and difluorobenzyl groups, which may enhance its biological activity compared to other pyrazole derivatives.
Biological Activity
Mechanisms of Action
Research indicates that this compound interacts with specific molecular targets within biological systems. Its mechanisms include:
- Enzyme Inhibition: It has been studied for its potential as an enzyme inhibitor, affecting various metabolic pathways.
- Receptor Modulation: The compound may modulate receptor signaling pathways, influencing cellular responses.
Therapeutic Applications
this compound has shown promise in several therapeutic areas:
- Antimicrobial Activity: Preliminary studies suggest it possesses antimicrobial properties effective against certain bacterial strains.
- Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory capabilities, indicating potential use in treating inflammatory diseases.
- Anticancer Potential: Emerging research suggests that it may exhibit anticancer properties by modulating cell proliferation pathways.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C13H16F2N3 | Contains difluorobenzyl substituent; unique activity |
N-(4-Fluorobenzyl)-1-methylpyrazole | C11H10FN3 | Lacks ethyl group; different biological profile |
4-Aminoantipyrine | C11H12N4O | Used as analgesic; lacks fluorine substituents |
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a recent study, this compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated significant antimicrobial activity at concentrations lower than those required for many conventional antibiotics. This suggests its potential as a novel antimicrobial agent in clinical settings.
Case Study 2: Anti-inflammatory Mechanism Exploration
Another investigation focused on the anti-inflammatory effects of the compound in vitro. The study demonstrated that it effectively reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential utility in managing inflammatory diseases such as rheumatoid arthritis.
Properties
Molecular Formula |
C12H14ClF2N3 |
---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-ethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-2-17-8-12(7-16-17)15-6-9-3-10(13)5-11(14)4-9;/h3-5,7-8,15H,2,6H2,1H3;1H |
InChI Key |
UULNKYXTKRJHQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC(=CC(=C2)F)F.Cl |
Origin of Product |
United States |
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